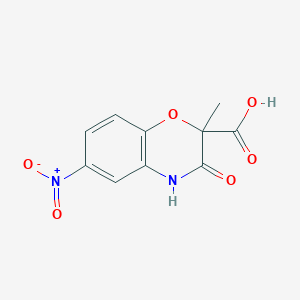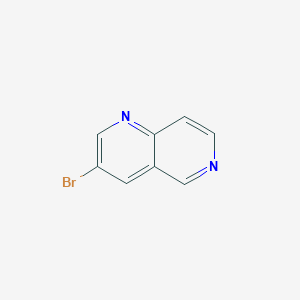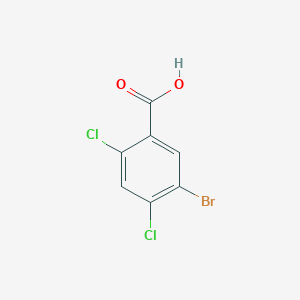
5-Bromo-2,4-dichlorobenzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves steps such as halogenation, nitration, hydrolysis, hydrogenation, esterification, and diazotization. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, was achieved through a six-step process starting from dimethyl terephthalate, which included bromination as one of the steps . Similarly, the synthesis of 2-Bromo-2',4'-dichloroacetophenone involved bromination, chlorination, and acylation . These methods could potentially be adapted for the synthesis of 5-Bromo-2,4-dichlorobenzoic acid.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the benzene ring, which can influence the electronic distribution and reactivity of the molecule. For example, 4-bromo-2,6-dichlorobenzonitrile exhibits a normal molecular structure with a notable interaction between the Lewis base (CN) and the Lewis acid (Br) . This suggests that in 5-Bromo-2,4-dichlorobenzoic acid, similar interactions may occur, affecting its molecular conformation and reactivity.
Chemical Reactions Analysis
Halogenated aromatic compounds can participate in various chemical reactions, including those involving their functional groups. The presence of bromo and chloro substituents can make these compounds suitable for further functionalization. For example, the compound 5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide monohydrate methanol solvate was synthesized through a condensation reaction . This indicates that 5-Bromo-2,4-dichlorobenzoic acid could also undergo similar condensation reactions due to the presence of the carboxylic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of halogen atoms can affect properties such as density, refractive index, boiling point, and melting point. For instance, the physical constants of 2-Bromo-2',4'-dichloroacetophenone, including its density, refractive index, and boiling point, were measured . These properties are crucial for the practical handling and application of these compounds in industrial processes. The compound 4-bromo-3,5-dihydroxybenzoic acid was synthesized from 3,5-dihydroxybenzoic acid, and its structure was confirmed by mass spectrometry . This suggests that the physical and chemical properties of 5-Bromo-2,4-dichlorobenzoic acid could be determined using similar analytical techniques.
Applications De Recherche Scientifique
1. Synthesis of SGLT2 Inhibitors for Diabetes Therapy
- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Evaluation of Homogeneity of Organic Powder
- Application Summary : 5-Bromo-2-chlorobenzoic acid was used to evaluate the homogeneity of organic powder .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
3. Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives
- Application Summary : 2,4-Dichlorobenzoic acid, which is structurally similar to 5-Bromo-2,4-dichlorobenzoic acid, was used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Synthesis of Complex Organic Compounds
- Application Summary : Bromo-2,4-dichlorobenzoic acid, a chemical compound, possesses significant applications in scientific research. Its unique properties make it a valuable tool for studying various chemical reactions and synthesizing complex organic compounds.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
5. Synthesis of Therapeutic SGLT2 Inhibitors
- Application Summary : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
6. Studying Chemical Reactions and Synthesizing Complex Organic Compounds
- Application Summary : Bromo-2,4-dichlorobenzoic acid, a chemical compound, possesses significant applications in scientific research. Its unique properties make it a valuable tool for studying various chemical reactions and synthesizing complex organic compounds.
- Methods of Application : The specific methods of application are not detailed in the source.
- Results or Outcomes : The specific results or outcomes are not detailed in the source.
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUOPUMSIRQTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618967 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichlorobenzoic acid | |
CAS RN |
791137-20-7 | |
| Record name | 5-Bromo-2,4-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

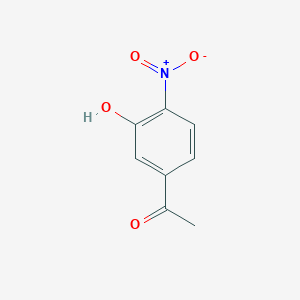
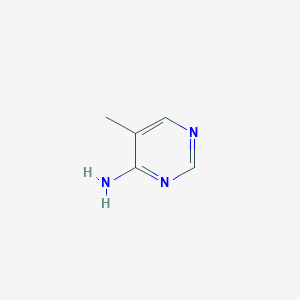
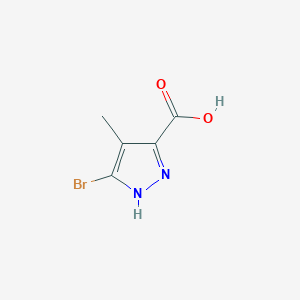

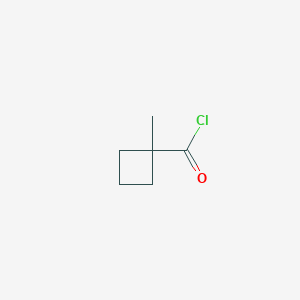
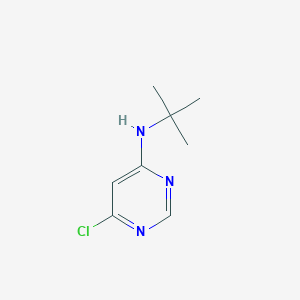

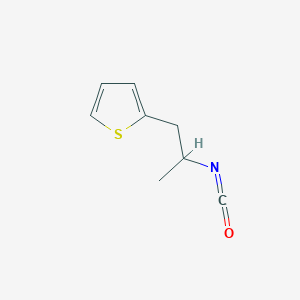
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)
